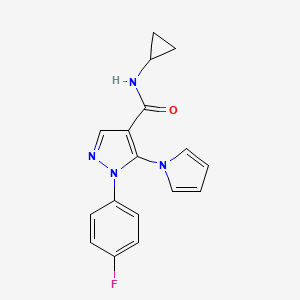![molecular formula C15H18ClFN2O B4655016 N-(4-chloro-2-fluorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4655016.png)
N-(4-chloro-2-fluorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea, commonly known as CFU-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFU-1 is a synthetic compound that belongs to the class of urea derivatives and has been primarily used for its inhibitory effects on certain enzymes in the body.
Mecanismo De Acción
CFU-1 inhibits HDAC activity by binding to the enzyme's active site, preventing it from removing acetyl groups from histones. This leads to changes in gene expression, which can have both positive and negative effects depending on the context. CFU-1 has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects:
CFU-1 has been shown to have a variety of biochemical and physiological effects, including changes in gene expression, anti-inflammatory effects, and potential anti-cancer effects. CFU-1 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CFU-1 is its specificity for HDAC inhibition, which can lead to more targeted effects compared to other HDAC inhibitors. However, CFU-1 can also have off-target effects, and its use in lab experiments requires careful consideration of dosage and potential side effects.
Direcciones Futuras
For CFU-1 research include further exploration of its potential therapeutic applications, particularly in cancer and neurodegenerative diseases. CFU-1's effects on gene expression and inflammation also warrant further investigation. Additionally, the development of more specific HDAC inhibitors, including CFU-1 derivatives, could lead to more targeted and effective therapies.
Aplicaciones Científicas De Investigación
CFU-1 has been used in scientific research for its inhibitory effects on certain enzymes, particularly the enzyme histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. CFU-1 has been shown to inhibit HDAC activity, leading to changes in gene expression and potential therapeutic applications in cancer and other diseases.
Propiedades
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[2-(cyclohexen-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN2O/c16-12-6-7-14(13(17)10-12)19-15(20)18-9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOWWLWBXXJYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-[2-(cyclohex-1-en-1-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-cyclopropyl-N-(2,3-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4654946.png)
![2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4654948.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B4654963.png)
![2-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4654989.png)
![3,3'-[thiobis(4,1-phenylenesulfonylimino)]dibenzoic acid](/img/structure/B4654996.png)

![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4655004.png)
![N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4655006.png)

![5-benzyl-2-(4-methoxyphenyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4655025.png)
![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4655028.png)
![4-methyl-N-{2-methyl-4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4655034.png)
![4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine](/img/structure/B4655045.png)